molecular formula C13H18Cl2N4O B2566245 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride CAS No. 2037724-11-9

2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride

Cat. No.: B2566245
CAS No.: 2037724-11-9
M. Wt: 317.21
InChI Key: CXHOSQFOXIYWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride ( 2037724-11-9) is a chemical compound with the molecular formula C13H18Cl2N4O and a molecular weight of 317.21 g/mol . This dihydrochloride salt features a pyrido[1,2-a]pyrimidin-4-one scaffold linked to a piperazine moiety via a methylene bridge, a structure that is of significant interest in medicinal chemistry for the development of novel therapeutic agents. While specific biological data for this exact compound is limited in the public domain, its core structure is associated with important research applications. Notably, a closely related analog, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155), has been documented to exhibit antiplatelet activity in vitro . Studies on this analog show it acts as a specific inhibitor of high-affinity cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). This inhibition leads to an increase in intracellular cAMP levels, subsequent activation of cAMP-dependent protein kinase, and the inhibition of platelet aggregation induced by various agonists such as collagen, ADP, and platelet-activating factor (PAF) . Furthermore, the piperazine moiety is a widely recognized pharmacophore in approved pharmaceuticals and bioactive molecules, known to contribute to binding affinity and pharmacokinetic properties . The presence of this fragment, combined with the pyridopyrimidinone core, makes this compound a valuable building block for researchers investigating new biochemical pathways, developing enzyme inhibitors, or exploring structure-activity relationships in drug discovery. This product is intended for research purposes only and is not for human consumption.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13;;/h1-3,6,9,14H,4-5,7-8,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHOSQFOXIYWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride typically involves the reaction of piperazine with appropriate pyrimidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a strong acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving high-purity reagents and optimized reaction conditions to ensure consistency and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions typically use halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties.

Case Study: Hyaluronidase Inhibition

A study synthesized various derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, including those with piperazine moieties. These compounds were tested for their ability to inhibit hyaluronidase, an enzyme involved in the inflammatory process. Notably, compounds with N-methylpiperazine exhibited greater growth inhibition than Indomethacin at a concentration of 10 μg .

Anticancer Applications

The compound has also been explored for its anticancer properties.

Case Study: Breast Cancer Cell Lines

In a recent investigation, derivatives containing the piperazinyl group were evaluated against human breast cancer cell lines. The compound demonstrated moderate efficacy with an IC50 value of 18 μM . The mechanism involved the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.

In Silico Studies

Molecular docking studies suggested that 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride interacts favorably with PARP1, providing insights into its potential as a lead compound for developing new anticancer agents .

Neurological Applications

The piperazine derivatives have shown promise in treating neurological disorders.

Case Study: Antipsychotic Potential

The structural similarity of pyrido[1,2-a]pyrimidine derivatives to known antipsychotic drugs like risperidone suggests potential applications in treating schizophrenia and related disorders. Preclinical studies indicate that these compounds may modulate dopamine receptors effectively .

Comparative Analysis of Derivatives

Compound NameActivity TypeIC50 Value (μM)Notes
Compound 5eAnticancer18Inhibits PARP activity
Compound 4eAnti-inflammatory<10More effective than Indomethacin
Compound 5aNeurological (Antipsychotic)TBDSimilar structure to risperidone

Mechanism of Action

The mechanism by which 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Core Structure and Substituent Positioning

The pyrido[1,2-a]pyrimidin-4-one scaffold is shared among analogs, but substituent positioning and composition vary significantly:

Compound Position 2 Substituent Position 7 Substituent Key Features Reference
Target Compound Piperazin-1-ylmethyl None Dihydrochloride salt enhances solubility; unmodified piperazine allows flexibility in derivatization.
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl) analog 1,3-Benzodioxol-5-yl Piperazin-1-yl Dual substitution: lipophilic benzodioxol at C2 may enhance membrane permeability.
7-(4-Methylpiperazin-1-yl) derivatives Varies (e.g., 1,3-benzodioxol-5-yl) 4-Methylpiperazin-1-yl Methylation of piperazine reduces basicity, potentially altering pharmacokinetics.
BH21241 () 4-(2-Hydroxyethyl)piperazin-1-yl None Hydroxyethyl group increases hydrophilicity; thiazolidinone side chain may confer metal-binding activity.

Key Observations :

  • Position 2 vs. 7 Substitution : The target compound’s piperazinylmethyl group at C2 contrasts with analogs bearing substituents at C7 (e.g., 7-piperidinyl or 7-piperazinyl groups). Positional differences likely influence target binding and steric interactions .
  • Piperazine Modifications : Methyl, ethyl, or hydroxyethyl groups on the piperazine ring (e.g., 4-methylpiperazin-1-yl in ) alter electronic and steric properties, impacting receptor affinity or metabolic stability.

Pharmacological Implications

  • Target Compound : The unmodified piperazine may interact with serotonin or dopamine receptors, common targets for piperazine-containing psychotropics. The dihydrochloride form improves solubility for oral or injectable formulations .
  • Thiazolidinone-Containing Analogs (e.g., BH21241): The thiazolidinone moiety in compounds could enable chelation of metal ions or interaction with enzymes like kinases or phosphatases .
  • Benzodioxol-Substituted Analogs () : The 1,3-benzodioxol group at C2 may enhance blood-brain barrier penetration, suggesting central nervous system (CNS) targeting .

Physicochemical Properties

Property Target Compound 7-(4-Methylpiperazin-1-yl) Analog BH21241 ()
Solubility High (dihydrochloride salt) Moderate (free base) Moderate (hydroxyethyl enhances hydrophilicity)
Lipophilicity (logP) Lower (ionized piperazine) Higher (methyl reduces polarity) Variable (thiazolidinone adds complexity)
Synthetic Accessibility Straightforward (fewer substituents) Moderate (C7 substitution requires regioselective synthesis) Complex (multi-step synthesis for thiazolidinone)

Biological Activity

2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This review focuses on the compound's biological effects, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is C13H16N4OC_{13}H_{16}N_4O with a molecular weight of approximately 244.30 g/mol. Its structure features a piperazine moiety, which is known for enhancing bioactivity in various compounds.

PropertyValue
Molecular FormulaC13H16N4O
Molecular Weight244.30 g/mol
IUPAC Name2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride
CAS Number278614-84-9

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation and migration of cancer cells by targeting specific pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. In vitro assays demonstrated that certain pyrido[1,2-a]pyrimidine derivatives could effectively reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

The mechanism by which 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride exerts its biological effects is primarily through enzyme inhibition. It has been identified as a potential ATP-competitive inhibitor of VEGFRs, which play a crucial role in tumor angiogenesis . The compound's interaction with these receptors leads to the downregulation of pro-tumorigenic signals.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. The inhibition of specific enzymes involved in inflammatory pathways has been noted, suggesting its potential application in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of pyrido[1,2-a]pyrimidine derivatives in clinical settings:

  • Study on VEGFR Inhibition : A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives demonstrated that modifications to the piperazine ring significantly enhanced their inhibitory potency against VEGFRs. The most effective compound exhibited an IC50 value in the low nanomolar range .
  • In Vivo Efficacy : In vivo studies using murine models have shown that administration of these compounds resulted in reduced tumor growth and improved survival rates compared to control groups .
  • Comparative Analysis : A comparative analysis between various pyrido[1,2-a]pyrimidine derivatives indicated that those containing piperazine moieties consistently showed superior biological activity compared to their non-piperazine counterparts .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride?

  • The compound is synthesized via modular strategies involving cyclization and functionalization. A key intermediate, 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one, is often used in Thorpe-Ziegler isomerization reactions with nitrogen-containing nucleophiles (e.g., piperazine derivatives) under reflux conditions . Subsequent dihydrochloride salt formation is achieved using HCl in methanol or ethanol. For C-3 functionalization, metal-free radical pathways (e.g., iodine-mediated sulfenylation/selenylation) are effective, yielding derivatives with >80% efficiency under mild conditions .

Q. How can structural purity and identity be confirmed for this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR spectra verify substituent positions and confirm the absence of regioisomers. For example, the C-3 proton in the pyridopyrimidinone core resonates at δ 8.2–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>98%) and detect impurities (e.g., desmethylclomipramine hydrochloride, a common byproduct) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+ at m/z 292.2) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required in non-ventilated areas .
  • First Aid: For skin contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory distress .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Shelf life is 24 months under these conditions .

Advanced Research Questions

Q. How do radical-mediated C–H functionalization methods compare to metal-catalyzed approaches for modifying this scaffold?

  • Radical Pathways (e.g., I2_2/DMSO): Enable regioselective C-3 chalcogenation (S/Se) without metal catalysts, achieving yields up to 95%. Mechanistic studies suggest thiyl/selenyl radical intermediates, with TEMPO quenching experiments confirming the radical pathway .
  • Metal-Catalyzed Methods (e.g., Suzuki-Miyaura): Require palladium catalysts and pre-functionalized halides (e.g., 7-chloro-3-iodo derivatives). While effective for arylations, these methods involve higher costs, longer reaction times, and potential metal contamination .
  • Recommendation: Radical methods are preferred for rapid diversification, whereas metal catalysis is suitable for introducing complex aryl groups.

Q. What strategies resolve contradictions in reported bioactivity data for pyridopyrimidinone derivatives?

  • Species Selectivity: For example, SSR 69071 (a related derivative) shows 100-fold higher potency for human leukocyte elastase (IC50_{50} = 3.9 nM) compared to porcine elastase (IC50_{50} > 100 nM). Inconsistent activity across species may arise from structural differences in enzyme binding pockets .
  • Dosage Optimization: Use in vitro dose-response curves (0.1–100 μM) to identify therapeutic windows. Conflicting IC50_{50} values often stem from variations in assay conditions (e.g., buffer pH, incubation time) .

Q. How can halogenation at the C-3 position enhance pharmacological properties?

  • Synthetic Approach: Treat 4H-pyrido[1,2-a]pyrimidin-4-one with N-halosuccinimides (NIS, NBS, or NCS) in acetonitrile under reflux. Chlorination at C-3 improves metabolic stability and binding affinity for kinases (e.g., PKM2 activators) .
  • Structure-Activity Relationship (SAR): Fluorine substitution at C-6 increases lipophilicity (clogP +0.5) and enhances blood-brain barrier penetration, as seen in antipsychotic derivatives like risperidone .

Q. What analytical techniques differentiate isomeric impurities in scaled-up synthesis?

  • Chiral HPLC: Resolves enantiomers (e.g., (R)- vs. (S)-paliperidone) using cellulose-based columns and hexane/isopropanol gradients .
  • X-ray Crystallography: Confirms absolute configuration of crystalline intermediates, critical for validating asymmetric syntheses .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in reaction yields for iodine-mediated selenylation?

  • Troubleshooting Steps:

Verify iodine purity (≥99.5%) and exclude moisture.

Optimize stoichiometry (1.2 equiv. I2_2, 2.0 equiv. K2_2S2_2O8_8).

Use anhydrous DMSO to prevent radical quenching .

  • Case Study: Yields dropped from 93% to 67% when naphthyl diselenide was substituted for phenyl diselenide due to steric hindrance. Adjusting temperature to 60°C restored yields to 78% .

Q. What computational tools predict the pharmacokinetic profile of novel derivatives?

  • ADMET Prediction: Use SwissADME or QikProp to estimate logP, solubility, and CYP450 inhibition. For example, introducing a piperazinylmethyl group reduces hERG channel liability (predicted IC50_{50} > 10 μM) .
  • Molecular Docking: AutoDock Vina simulates binding to targets like PKM2 (PDB: 4G1N). Hydrophobic interactions with Val90 and hydrogen bonds with Lys311 correlate with activation potency .

Tables

Table 1. Comparison of Synthetic Methods for Pyridopyrimidinone Derivatives

MethodConditionsYield (%)AdvantagesLimitations
Radical SulfenylationI2_2, DMSO, 40°C80–95Metal-free, regioselectiveLimited to thiols/diselenides
Suzuki-MiyauraPd(OAc)2_2, 100°C60–85Broad aryl scopeMetal contamination risk
HalogenationNXS, MeCN, reflux70–90Improves metabolic stabilityRequires halogenating agents

Table 2. Key Bioactive Derivatives and Targets

DerivativeTargetIC50_{50}/Ki_iApplicationReference
SSR 69071Human leukocyte elastase3.9 nMAnti-inflammatory
Risperidone5-HT2A_{2A} receptor0.16 nMAntipsychotic
PKM2 ActivatorPyruvate kinase M21.2 µMCancer metabolism modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.